

# Technical Guide: Physicochemical and Biological Characterization of 2,4-Dichloro-8-methoxyquinazoline

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## Compound of Interest

Compound Name:	2,4-Dichloro-8-methoxyquinazoline
Cat. No.:	B045189

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## Introduction

**2,4-Dichloro-8-methoxyquinazoline** is a heterocyclic organic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the core physicochemical properties of **2,4-Dichloro-8-methoxyquinazoline**, with a primary focus on its molecular weight. It also includes detailed experimental protocols for its characterization and synthesis, and explores its potential biological relevance by examining associated signaling pathways.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2,4-Dichloro-8-methoxyquinazoline** is fundamental for its application in research and drug development. These properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	229.06 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	227.9857182 Da	<a href="#">[1]</a>
CAS Number	61948-60-5	<a href="#">[1]</a>
Appearance	Off-white to light brown solid	
Melting Point	157-159 °C	
XLogP3-AA	3.4	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of 2,4-Dichloro-8-methoxyquinazoline

A general procedure for the synthesis of dichlorinated quinazolines can be adapted for **2,4-Dichloro-8-methoxyquinazoline**. The following protocol is based on the synthesis of a similar compound, 2,4-dichloro-5-methoxyquinazoline.

#### Materials:

- 8-methoxyquinazoline-2,4(1H,3H)-dione
- Phosphorus oxychloride (POCl<sub>3</sub>)
- N,N-dimethylaniline
- Ethyl acetate
- Hexane
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

**Procedure:**

- To a dry reaction flask, add 8-methoxyquinazoline-2,4(1H,3H)-dione.
- Add phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline to the flask.
- Heat the reaction mixture to reflux and maintain for 4 hours.
- After completion, allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture into ice-cold water with constant stirring.
- Extract the aqueous mixture with ethyl acetate.
- Wash the organic layer with a saturated sodium bicarbonate solution.
- Dry the organic phase over anhydrous sodium sulfate and filter.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Collect the fractions containing the pure product and evaporate the solvent to yield **2,4-Dichloro-8-methoxyquinazoline** as a solid.

## Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a crucial analytical technique for confirming the molecular weight of synthesized compounds.<sup>[2][3][4]</sup> High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.  
<sup>[5]</sup>

**Instrumentation:**

- A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.<sup>[5]</sup>

**Procedure:**

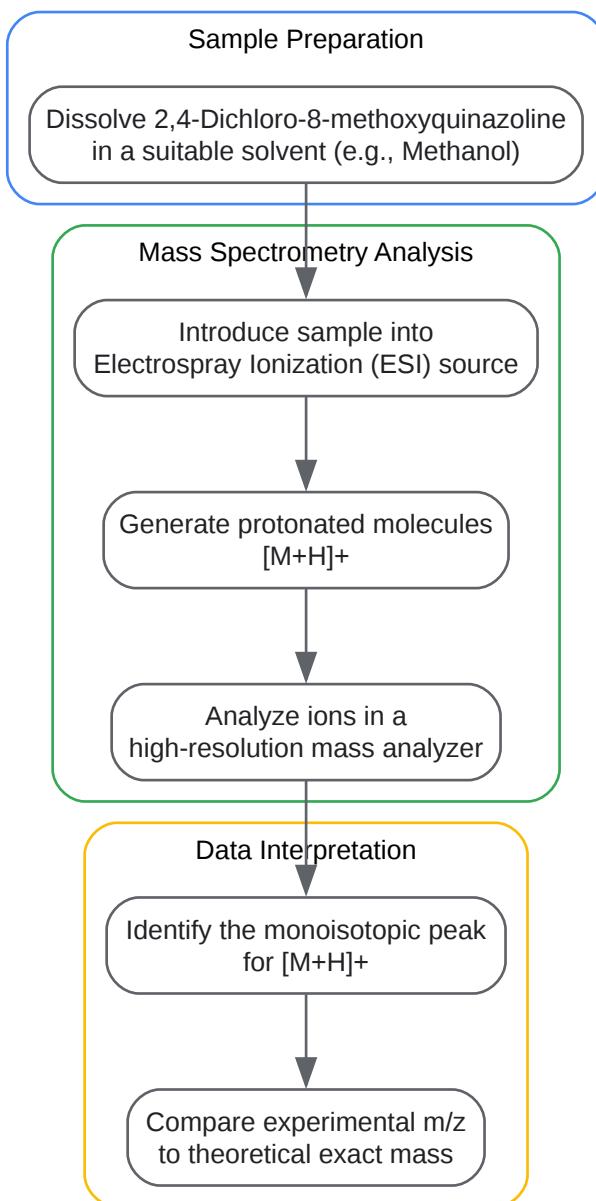
- Sample Preparation: Prepare a dilute solution of **2,4-Dichloro-8-methoxyquinazoline** in a suitable solvent such as methanol or acetonitrile.
- Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
- Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
- Ionization: Apply a high voltage to the ESI needle to generate protonated molecules, typically  $[M+H]^+$ .
- Mass Analysis: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
- Data Analysis: Identify the monoisotopic peak corresponding to the  $[M+H]^+$  ion. The measured m/z value should be compared to the theoretical exact mass of the protonated molecule ( $C_9H_7Cl_2N_2O^+$ ).

#### Expected Results:

The mass spectrum should show a prominent peak for the protonated molecule  $[M+H]^+$  at an m/z corresponding to the monoisotopic mass of **2,4-Dichloro-8-methoxyquinazoline** plus the mass of a proton. The characteristic isotopic pattern for a molecule containing two chlorine atoms should also be observed.

## Visualizations

## Experimental Workflow for Molecular Weight Determination



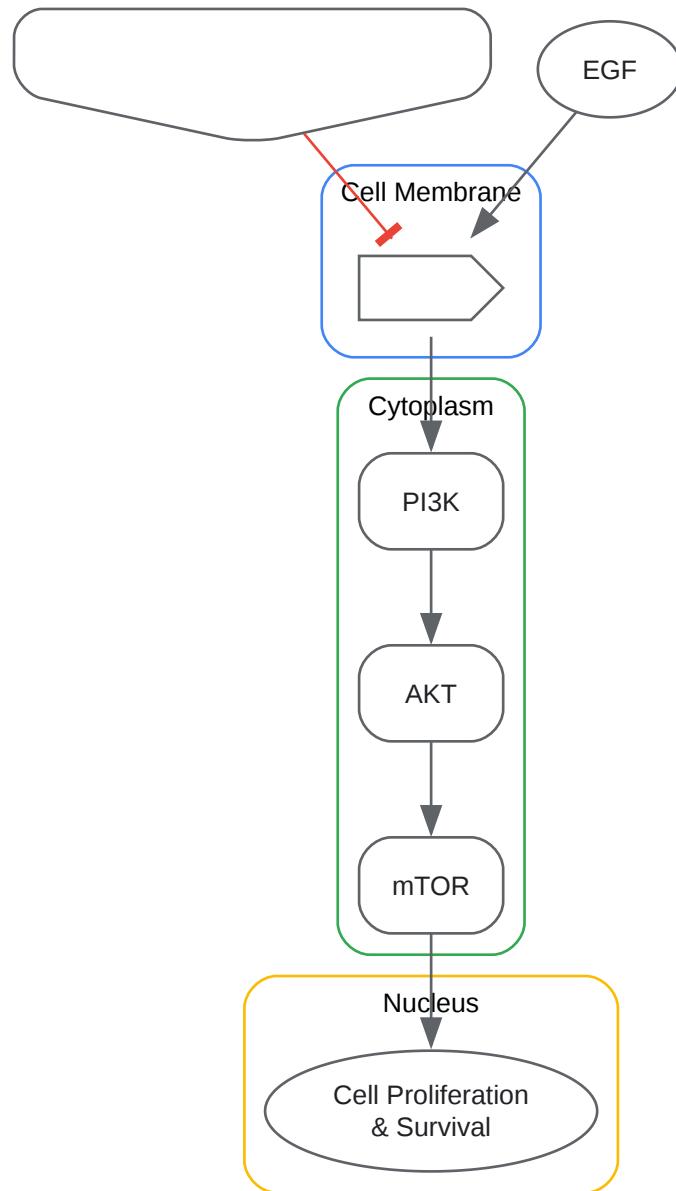
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Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

## Potential Signaling Pathway Inhibition

Quinazoline derivatives are known to exhibit a range of biological activities, often through the inhibition of key signaling pathways involved in cell proliferation and survival. One of the most well-documented targets is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a

critical component of the PI3K/AKT/mTOR pathway.<sup>[6]</sup> Inhibition of this pathway is a common mechanism for the anticancer effects of quinazoline-based drugs.<sup>[7][6]</sup>



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Caption: Inhibition of the EGFR-PI3K/AKT/mTOR Signaling Pathway.

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